molecular formula C14H16BNO4 B2371225 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1220423-08-4

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2371225
CAS RN: 1220423-08-4
M. Wt: 273.1
InChI Key: BDKMGOGBSMEXJT-UHFFFAOYSA-N
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Description

Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis due to their high stability, low toxicity, and high reactivity in various transformation processes . They are not only important intermediates in organic synthesis, but also have a wide range of applications in pharmacy and biology .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic and amidation reactions . For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is obtained from 5-bromoindole as raw material .


Molecular Structure Analysis

The structure of similar compounds is often confirmed by 1H NMR, 13C NMR, MS, and FT-IR . DFT is used to computationally optimize the structure of compounds . The crystallographic analysis of its structure is carried out by X-ray single crystal diffraction .


Chemical Reactions Analysis

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by techniques such as NMR, IR, MS, and single crystal X-ray diffraction .

Scientific Research Applications

Crystallographic and Conformational Analysis

  • The compound has been a subject of synthesis and crystallographic study. For instance, Huang et al. (2021) synthesized related compounds and confirmed their structures using techniques like FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures were also calculated using density functional theory (DFT), providing insights into their conformational and physicochemical properties (Huang et al., 2021).

Synthesis and Characterization

  • Wu et al. (2021) focused on the synthesis of derivatives involving the compound, characterizing them through spectroscopy and X-ray diffraction. DFT was used to calculate molecular structures, showing consistency with experimental data. This highlights its potential in material science for creating novel compounds with specific properties (Wu et al., 2021).

Application in Polymer Science

  • Welterlich et al. (2012) explored the use of isoDPP units, which are structurally related to the compound , in the synthesis of deeply colored polymers. These polymers demonstrated solubility in common organic solvents, indicating potential applications in materials science and engineering (Welterlich, Charov & Tieke, 2012).

Medicinal Chemistry Applications

  • Sharma et al. (2016) synthesized functionalized 5-(isoindole-1,3-dione) pyrimidinones, which relate to the compound, for anticonvulsant activities. This indicates a potential application in medicinal chemistry, specifically in the development of anticonvulsant drugs (Sharma, Gawande, Mohan & Goel, 2016).

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)8-5-6-9-10(7-8)12(18)16-11(9)17/h5-7H,1-4H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKMGOGBSMEXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220423-08-4
Record name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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